molecular formula C7H11BrO3 B1316456 Ethyl 4-bromo-3-oxopentanoate CAS No. 36187-69-6

Ethyl 4-bromo-3-oxopentanoate

Cat. No.: B1316456
CAS No.: 36187-69-6
M. Wt: 223.06 g/mol
InChI Key: GRRGNEZVXPTAEH-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3-oxopentanoate ( 36187-69-6) is an organic compound with the molecular formula C₇H₁₁BrO₃ and a molecular weight of 223.06 g/mol . This compound serves as a highly reactive and versatile building block in organic synthesis, primarily due to the presence of a bromine atom at the 4-position and a ketone group at the 3-position of the pentanoate ester backbone . Its primary synthetic application is as a key intermediate in the development of pharmaceuticals and agrochemicals . The bromine atom acts as an effective leaving group, facilitating various nucleophilic substitution reactions with reagents such as thiourea to form thiazole rings or with hydrazine to yield acetohydrazide precursors . Furthermore, the keto group participates in condensation reactions and can be selectively reduced to a hydroxyl group using agents like NaBH₄ . The bromine substituent also enables participation in transition-metal-catalyzed cross-coupling reactions, including Suzuki and Heck reactions, for the formation of complex carbon-carbon bonds . A common preparation method involves the bromination of ethyl 3-oxopentanoate with bromine in acetic acid, yielding the product with high selectivity under controlled conditions . This product is intended for Research Use Only. It is not approved for human or veterinary use .

Properties

IUPAC Name

ethyl 4-bromo-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO3/c1-3-11-7(10)4-6(9)5(2)8/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRGNEZVXPTAEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60509680
Record name Ethyl 4-bromo-3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60509680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36187-69-6
Record name Ethyl 4-bromo-3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60509680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-bromo-3-oxopentanoate
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Preparation Methods

Reaction Description

  • Reactants: Ethyl 3-oxopentanoate and bromine (Br₂)
  • Catalysts/Conditions: The bromination is typically carried out in the presence of a catalyst such as phosphorus tribromide (PBr₃) or a base like sodium hydroxide (NaOH).
  • Solvent: Acetic acid or other suitable solvents.
  • Temperature: Room temperature (approximately 20–25°C).
  • Reaction Time: Around 12 hours to ensure selective monobromination.

Mechanism and Selectivity

The reaction proceeds via electrophilic bromination at the 4-position adjacent to the keto group, facilitated by the enol or enolate form of the starting ester. Control of bromine stoichiometry and reaction time is essential to avoid over-bromination or formation of dibrominated byproducts.

Yield and Purity

  • Typical yields are around 65% under optimized conditions.
  • Purity is enhanced by controlling bromine addition and monitoring the reaction progress via thin-layer chromatography (TLC).

Industrial Adaptations

  • Continuous flow reactors are employed industrially to maintain precise control over reaction parameters, improving reproducibility, yield, and purity.
  • Post-reaction purification involves distillation under reduced pressure or recrystallization to isolate the product.

Summary Table of Preparation Methods

Method Reactants Conditions Yield (%) Key Considerations
Bromination Ethyl 3-oxopentanoate, Br₂ Acetic acid, RT, 12 h ~65 Control Br₂ stoichiometry; avoid over-bromination
Condensation Ethyl bromoacetate, ketone THF, reflux, anhydrous ~50 Maintain anhydrous conditions to prevent hydrolysis

Reaction Monitoring and Characterization

  • TLC Monitoring: Hexane:ethyl acetate (7:3) solvent system is effective for tracking reaction progress and detecting over-bromination.
  • Spectroscopic Characterization:
    • ¹H NMR: Confirms substitution pattern and purity.
    • IR Spectroscopy: Characteristic carbonyl stretches at ~1740 cm⁻¹ (ester) and ~1710 cm⁻¹ (ketone).
    • Mass Spectrometry: Molecular ion peak at m/z 223 confirms molecular weight and presence of bromine.

Purification Techniques

  • Column Chromatography: Silica gel with gradient elution (hexane/ethyl acetate from 7:3 to 1:1) effectively separates the product from impurities.
  • Distillation: Reduced-pressure distillation at approximately 120°C under 5 mmHg yields high-purity product.

Notes on Side Reactions and Their Minimization

  • Over-bromination: Excess bromine or prolonged reaction times can lead to dibrominated byproducts. This is minimized by controlled bromine addition and reaction monitoring.
  • Ester Hydrolysis: Avoided by maintaining anhydrous conditions and minimizing aqueous workup until final purification.

Industrial and Research Context

  • The compound is valuable as a synthetic intermediate in organic and pharmaceutical chemistry.
  • Industrial synthesis benefits from continuous flow technology to optimize reaction control.
  • The bromine substituent serves as a versatile leaving group for further functionalization via nucleophilic substitution or cross-coupling reactions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the C4 position serves as an effective leaving group, facilitating nucleophilic substitution under various conditions.

Examples of nucleophiles and products :

NucleophileReagents/ConditionsProductYieldSource
ThioureaToluene, 100°C, 1h2-Amino-5-methylthiazole derivative63%
HydrazineEthanol, reflux2-(2-Amino-5-methylthiazol-4-yl)acetohydrazide72%
Sodium azideDMF, 80°CEthyl 4-azido-3-oxopentanoate

In the synthesis of thiazoles, this compound reacts with thiourea to form a thiazole ring via cyclization, as demonstrated in the preparation of PPAR agonists. The reaction with hydrazine yields acetohydrazides, which are precursors to Schiff bases .

Reduction Reactions

The keto group at C3 is reducible to a hydroxyl group, enabling access to secondary alcohols.

Typical conditions and outcomes :

Reducing AgentSolventProductNotes
NaBH₄MethanolEthyl 4-bromo-3-hydroxypentanoateSelective reduction of ketone
LiAlH₄THFEthyl 4-bromo-3-hydroxypentanoateHigher reactivity, requires anhydrous conditions

Reduction preserves the bromine substituent, allowing subsequent functionalization at C4.

Oxidation Reactions

The keto group can undergo oxidation to form carboxylic acids or other derivatives.

Oxidation pathways :

Oxidizing AgentConditionsProduct
KMnO₄H₂SO₄, H₂OEthyl 4-bromo-3-oxopentanoic acid
CrO₃Acetone, 0°CEthyl 4-bromo-3-oxopentanoic acid

Oxidation products are valuable intermediates for further esterification or amidation.

Condensation Reactions

The keto group participates in condensation with amines, hydrazines, and other nucleophiles.

Key examples :

  • Schiff base formation : Reaction of 2-(2-amino-5-methylthiazol-4-yl)acetohydrazide (derived from this compound) with aldehydes yields Schiff bases (e.g., 6a–j ) .

    • Conditions : Ethanol, reflux, 4–6h.

    • Yields : 65–82% .

Palladium-Catalyzed Cross-Couplings

The bromine atom enables participation in transition-metal-catalyzed reactions.

Reported applications :

  • Suzuki-Miyaura coupling with arylboronic acids to form biaryl derivatives.

  • Heck reaction with alkenes for C–C bond formation.

Mechanistic Insights

  • Nucleophilic substitution : Proceeds via an SN2 mechanism due to the primary alkyl bromide structure.

  • Keto-enol tautomerism : The keto group stabilizes intermediates in condensation reactions, enhancing reactivity .

Comparative Reactivity

Reaction TypeThis compoundEthyl 3-bromo-4-oxopentanoate
Nucleophilic substitutionFaster (primary bromide)Slower (secondary bromide)
ReductionKetone reduced to secondary alcoholKetone reduction less selective

Scientific Research Applications

Ethyl 4-bromo-3-oxopentanoate is utilized in various scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its reactivity and ability to form diverse chemical structures.

    Biological Studies: It is employed in biochemical assays to study enzyme interactions and metabolic pathways.

    Material Science: The compound is used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-3-oxopentanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The keto group can participate in various redox reactions, making the compound versatile in synthetic applications. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Features and Reactivity Differences

Compound Name Bromine Position Ester Group Key Reactivity Differences
Ethyl 4-bromo-3-oxopentanoate C4 (primary) Ethyl Faster SN2 reactions due to primary bromide; selective ketone reduction
Ethyl 3-bromo-4-oxopentanoate C3 (secondary) Ethyl Slower nucleophilic substitution (secondary bromide); less selective ketone reduction
Ethyl 4-chloro-3-oxopentanoate C4 (Cl) Ethyl Reduced leaving group ability (Cl vs. Br); slower substitution reactions
Mthis compound C4 (primary) Methyl Higher solubility in polar solvents; similar reactivity but altered ester cleavage kinetics
Ethyl 4-cyano-3-oxobutanoate C4 (CN) Ethyl Cyan group enables nucleophilic additions; no halogen-based substitution pathways

Table 2: Reaction Performance in Key Transformations

Reaction Type This compound Ethyl 3-bromo-4-oxopentanoate Ethyl 4-chloro-3-oxopentanoate
Nucleophilic Substitution 72% yield (with hydrazine) 58% yield (slower kinetics) <50% yield (lower reactivity)
Ketone Reduction Selective to alcohol (NaBH₄) Competing side reactions Similar selectivity to Br analog
Suzuki Coupling Effective (Pd catalysis) Limited data Not reported

Key Comparative Insights

Bromine Position: The primary bromide in this compound facilitates faster SN2 reactions compared to the secondary bromide in Ethyl 3-bromo-4-oxopentanoate. For example, hydrazine substitution yields 72% vs. 58% in the latter . In cyclization reactions, the C4 bromine enables efficient thiazole ring formation (e.g., PPAR intermediates), whereas the C3 bromine isomer is less effective .

Halogen Type: Replacing bromine with chlorine (Ethyl 4-chloro-3-oxopentanoate) reduces leaving group ability, lowering substitution yields. Bromine’s polarizability enhances transition-state stabilization in SN2 mechanisms .

Ester Group Variations: Methyl esters (e.g., Mthis compound) exhibit faster hydrolysis than ethyl esters due to reduced steric hindrance, impacting downstream purification .

Functional Group Substitutions: Ethyl 4-cyano-3-oxobutanoate lacks a halogen but introduces a cyano group, enabling nucleophilic additions (e.g., Grignard reactions) instead of substitutions .

Biological Activity

Ethyl 4-bromo-3-oxopentanoate is an organic compound with significant potential in various biological applications, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

  • Chemical Formula : C₇H₁₁BrO₃
  • CAS Number : 36187-69-6
  • Structure : Contains a bromine atom at the fourth position and a keto group at the third position of the pentanoate chain.

The biological activity of this compound primarily stems from its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The keto group can undergo various redox reactions, making the compound versatile in synthetic applications.

1. Medicinal Chemistry

This compound plays a crucial role in the synthesis of pharmaceutical compounds. For instance, it serves as an intermediate in the synthesis of PPAR (Peroxisome Proliferator-Activated Receptor) agonists, which are important for treating metabolic disorders.

Case Study 1: Synthesis of PPAR Agonists

This compound is synthesized through the bromination of ethyl 3-oxopentanoate. This reaction is efficient, yielding a high percentage (67.3%) of the desired product, which is then used for further synthesis of PPAR agonists.

Case Study 2: Palladium-Catalyzed Reactions

In a study examining palladium-catalyzed reactions, this compound was reacted with bicyclic adducts to produce various products in satisfactory yields. This demonstrates its utility in complex organic transformations .

Comparative Analysis with Similar Compounds

Compound NameStructure DescriptionNotable Biological Activity
Ethyl 3-bromo-2-oxopentanoateBromine at the third positionSimilar reactivity and potential uses
Ethyl 2-bromo-3-oxopentanoateBromine at the second positionPotential for different synthetic routes
Ethyl 4-chloro-3-oxopentanoateChlorine instead of bromineVaries in reactivity compared to bromine

Toxicological Considerations

While specific toxicity data on this compound is scarce, related compounds have undergone genotoxicity testing. For example, studies on structurally similar compounds have shown varied effects on cell viability and mutagenicity, highlighting the need for careful evaluation in drug development processes .

Q & A

What synthetic routes are available for Ethyl 4-bromo-3-oxopentanoate, and how do reaction conditions influence yield and purity?

Level: Basic
Answer:
Two primary synthetic routes are documented:

Bromination of ethyl 3-oxopentanoate : Reacting with Br₂ in acetic acid at room temperature for 12 hours yields ~65% product. Excess bromine or prolonged reaction time may lead to over-bromination .

Condensation reactions : Using ethyl bromoacetate and ketone precursors in tetrahydrofuran (THF) under reflux conditions achieves ~50% yield. Side reactions (e.g., ester hydrolysis) are minimized by maintaining anhydrous conditions .

Method Reactants Conditions Yield Key Considerations
BrominationBr₂, acetic acidRT, 12h65%Control Br₂ stoichiometry
CondensationEthyl bromoacetate, THFReflux, anhydrous50%Avoid moisture to prevent hydrolysis

Which spectroscopic techniques are most effective for characterizing this compound, and what key signals indicate successful synthesis?

Level: Basic
Answer:

  • ¹H NMR :
    • Ester methyl group: δ 1.3 ppm (triplet, J=7.1 Hz).
    • Ketone carbonyl adjacent protons: δ 2.8 ppm (multiplet).
    • Bromine-adjacent CH₂: δ 4.2 ppm (quartet) .
  • IR Spectroscopy : Strong carbonyl stretch at ~1740 cm⁻¹ (ester) and 1710 cm⁻¹ (ketone).
  • Mass Spectrometry : Molecular ion peak at m/z 223 (M⁺) with fragmentation patterns confirming Br presence .

How can enantioselective reduction of the 3-oxo group in this compound be achieved, and what catalysts provide optimal enantiomeric excess?

Level: Advanced
Answer:
The β-keto ester undergoes enantioselective hydrogenation using chiral Ru(BINAP)Cl₂ catalysts under 50 bar H₂ in methanol at 50°C, achieving up to 98% ee (enantiomeric excess). Key factors:

  • Catalyst loading : Substrate/catalyst ratio up to 20,000:1 minimizes costs .
  • Solvent polarity : Methanol enhances catalyst stability and substrate solubility.
  • Temperature : Elevated temperatures (50°C) accelerate kinetics without compromising selectivity .

What mechanistic pathways explain nucleophilic substitution at the bromine site, and how do solvent polarity and nucleophile strength impact reaction outcomes?

Level: Advanced
Answer:

  • Mechanism : Predominantly SN2 due to steric accessibility of the bromine atom. Competing elimination occurs in bulky solvents (e.g., DMSO).
  • Solvent effects : Polar aprotic solvents (DMF, THF) enhance nucleophilicity, while protic solvents (MeOH) slow substitution.
  • Nucleophile strength : Amines (e.g., NH₃) and thiols exhibit faster substitution than weaker nucleophiles (e.g., H₂O) .

What are the common side reactions during synthesis of this compound, and how can they be minimized?

Level: Basic
Answer:

  • Over-bromination : Controlled addition of Br₂ and TLC monitoring (hexane:EtOAc 7:3) prevent di-brominated byproducts.
  • Ester hydrolysis : Anhydrous conditions (e.g., molecular sieves) and avoiding aqueous workup until final stages .

How does the electronic environment of the carbonyl group influence the reactivity of this compound in Michael addition reactions?

Level: Advanced
Answer:
The electron-withdrawing ketone activates the α-carbon, increasing electrophilicity. Conjugation stabilizes the enolate intermediate, enabling regioselective attack by nucleophiles (e.g., amines). Polar solvents (e.g., DMF) stabilize transition states, accelerating reaction rates .

What purification techniques are recommended for isolating this compound from reaction mixtures?

Level: Basic
Answer:

  • Column Chromatography : Silica gel with hexane/EtOAc gradient (7:3 to 1:1) separates product from brominated impurities.
  • Distillation : Reduced-pressure distillation (boiling point ~120°C at 5 mmHg) yields high-purity product .

In cross-coupling reactions, how does this compound perform as an electrophilic partner under palladium catalysis?

Level: Advanced
Answer:
The bromine atom serves as an effective leaving group in Suzuki-Miyaura couplings with aryl boronic acids. Optimized conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%).
  • Base: K₂CO₃ in DMF/H₂O (1:1) at 80°C for 12 hours.
  • Yields: 75–85% for biaryl derivatives. The ester group remains intact under these conditions .

What are the thermal stability considerations for this compound during storage and reactions?

Level: Basic
Answer:

  • Decomposition : Observed above 150°C (DSC exothermic peak at 160°C).
  • Storage : Store at 2–8°C under nitrogen to prevent oxidation or hydrolysis .

How can computational methods (DFT) predict reactivity trends of this compound in multi-step syntheses?

Level: Advanced
Answer:
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states for nucleophilic substitution and hydrogenation. Key insights:

  • Nucleophilic substitution : Activation energy correlates with solvent polarity.
  • Reduction : Calculated enantioselectivity aligns with experimental Ru(BINAP) results .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl 4-bromo-3-oxopentanoate
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